1R-Dapagliflozin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

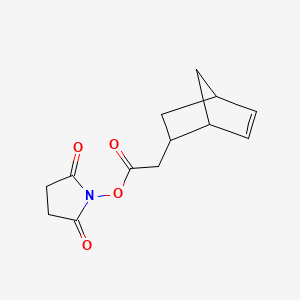

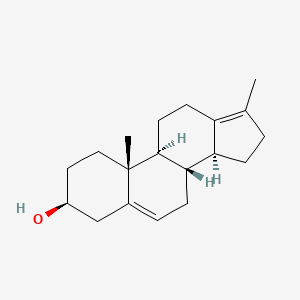

Dapagliflozin, also known as 1R-Dapagliflozin, is a medication used to treat type 2 diabetes . It is also used to treat adults with heart failure and chronic kidney disease . Dapagliflozin works by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the renal proximal convoluted tubule to reduce glucose reabsorption and increase urinary glucose excretion .

Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .

Molecular Structure Analysis

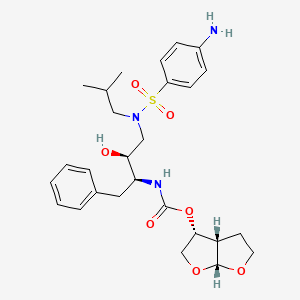

Dapagliflozin is an aryl glycoside with significant effect as glucose-lowering agents . The biological properties exhibited by the sugar derivatives enable potential applications in synthetic organic chemistry or in medicinal chemistry .

Chemical Reactions Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .

Physical And Chemical Properties Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .

Applications De Recherche Scientifique

Mechanism of Action and Efficacy in Diabetes Management

Dapagliflozin operates by inhibiting the SGLT2 protein in the renal proximal tubules, leading to increased urinary glucose excretion and, consequently, reduced blood glucose levels. This mechanism is insulin-independent, making dapagliflozin a complementary therapy to other antihyperglycemic drugs. Extensive clinical trials have demonstrated its efficacy in reducing glycosylated hemoglobin, fasting plasma glucose levels, and body weight over both short and long-term periods, while maintaining a low risk of hypoglycemia (Plosker, 2014); (Paik & Blair, 2019).

Cardiovascular and Renal Benefits

Recent approvals by the FDA and European Union have expanded dapagliflozin's indications to include the treatment of heart failure with reduced ejection fraction (HFrEF), irrespective of diabetes status. The DAPA-HF trial highlighted dapagliflozin's capacity to significantly lower the risk of worsening heart failure or cardiovascular death in patients with HFrEF. These benefits are consistent across various patient populations, including those with a history of cardiovascular disease and those with mild renal impairment, underscoring dapagliflozin's potential in cardiovascular risk management and its well-tolerated safety profile (Palandurkar & Kumar, 2022).

Expanding Indications: Heart Failure and Chronic Kidney Disease

Dapagliflozin's role has been further explored in the context of chronic kidney disease (CKD) and heart failure, extending beyond its original application in diabetes management. Studies have found dapagliflozin to be effective in reducing the risk of cardiovascular mortality or hospitalization for heart failure in a broad spectrum of patients, including those without diabetes, offering a novel approach to managing these conditions (Blair, 2021); (Kurata & Nangaku, 2022).

Mécanisme D'action

Target of Action

1R-Dapagliflozin, also known as (2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) which is located in the proximal tubule of the nephron . SGLT2 facilitates 90% of glucose reabsorption in the kidneys .

Mode of Action

1R-Dapagliflozin interacts with its target, SGLT2, by inhibiting it. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . As a result, glucose is excreted in the urine, allowing for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus .

Biochemical Pathways

1R-Dapagliflozin influences glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathways . It also impacts the gut microbiota–tryptophan metabolism–GLP-1 axis, promoting β-cell regeneration .

Pharmacokinetics

The pharmacokinetic profile of 1R-Dapagliflozin in patients with non-diabetic kidney disease appears similar to the profile of patients with diabetic kidney disease . The plasma exposure of 1R-Dapagliflozin was associated with changes in risk markers for kidney disease .

Result of Action

The molecular and cellular effects of 1R-Dapagliflozin’s action include increased levels of sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, and metalloprotease-like decysin-1 and apolipoprotein A-IV, and decreased levels of complement C3, fibronectin, afamin, attractin, xanthine, and uric acid . It also promotes β-cell regeneration by upregulating GLP-1 production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1R-Dapagliflozin. For instance, the use of 1R-Dapagliflozin has been considered to result in insignificant environmental risk . Furthermore, the cardiorenal efficacy and safety of 1R-Dapagliflozin were consistent with and without background use of cardiovascular medications .

Safety and Hazards

Orientations Futures

Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years . A better understanding of the role these agents have in impacting the progression of ischemic heart disease in individuals with T2DM will have a substantial impact in our management of this patient population .

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)